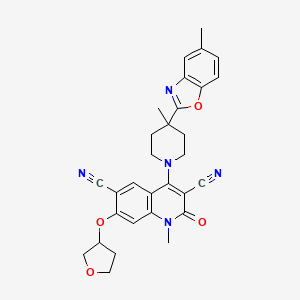
Dgk|A-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dgk|A-IN-4 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in the regulation of diacylglycerol and phosphatidic acid, two important lipid signaling molecules. DGKα is involved in various cellular processes, including cell proliferation, migration, and immune responses. Inhibitors of DGKα, such as this compound, have shown potential in enhancing anti-tumor immunity and are being explored for their therapeutic applications in cancer treatment .
Vorbereitungsmethoden
The synthesis of Dgk|A-IN-4 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. These methods are designed to produce the compound in sufficient quantities for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Dgk|A-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dgk|A-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of DGKα in lipid signaling pathways. In biology, this compound is employed to investigate the effects of DGKα inhibition on cellular processes such as proliferation, migration, and apoptosis .
In medicine, this compound is being explored for its potential therapeutic applications in cancer treatment. By inhibiting DGKα, this compound can enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors .
Wirkmechanismus
The mechanism of action of Dgk|A-IN-4 involves the inhibition of DGKα, which leads to an increase in diacylglycerol levels and a decrease in phosphatidic acid levels. This alteration in lipid signaling can affect various cellular processes, including the activation of protein kinase C and other downstream signaling pathways . By inhibiting DGKα, this compound can modulate immune responses and enhance the anti-tumor activity of immune cells .
Vergleich Mit ähnlichen Verbindungen
Dgk|A-IN-4 is unique among DGKα inhibitors due to its high potency and selectivity. Similar compounds include other DGKα inhibitors such as CU-3 and ISM4312A, which also target DGKα but may differ in their chemical structure and pharmacological properties . Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C30H29N5O4 |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
1-methyl-4-[4-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxo-7-(oxolan-3-yloxy)quinoline-3,6-dicarbonitrile |
InChI |
InChI=1S/C30H29N5O4/c1-18-4-5-25-23(12-18)33-29(39-25)30(2)7-9-35(10-8-30)27-21-13-19(15-31)26(38-20-6-11-37-17-20)14-24(21)34(3)28(36)22(27)16-32/h4-5,12-14,20H,6-11,17H2,1-3H3 |
InChI-Schlüssel |
NASLVCVITKSRNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3(CCN(CC3)C4=C(C(=O)N(C5=C4C=C(C(=C5)OC6CCOC6)C#N)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
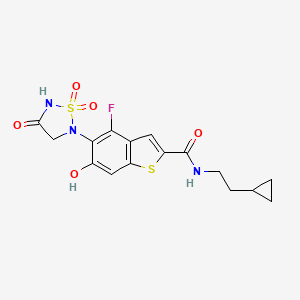
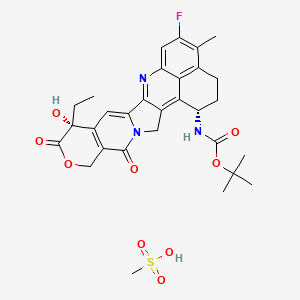
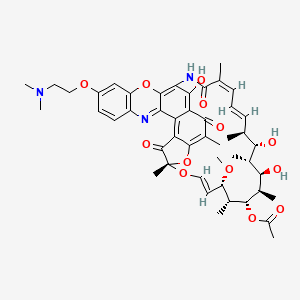

![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
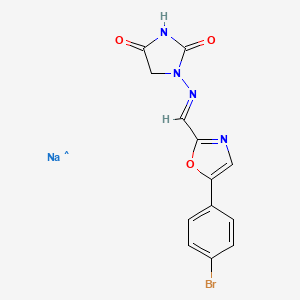
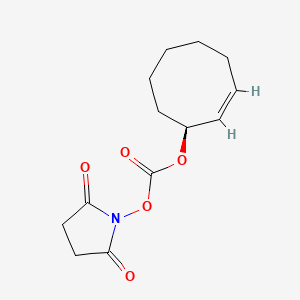
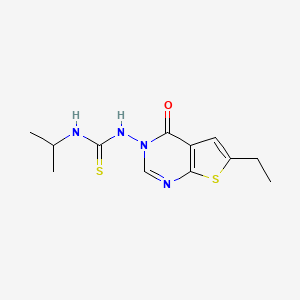
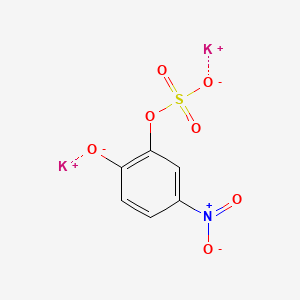
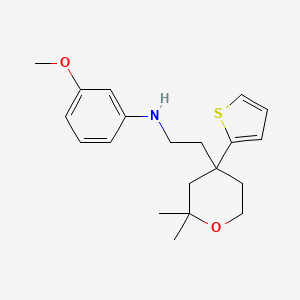
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
